

IUPAC name and CAS number for "cis-2-Bromocyclohexanol"

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Compound of Interest

Compound Name: cis-2-Bromocyclohexanol

Cat. No.: B101969

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An In-depth Technical Guide to **cis-2-Bromocyclohexanol**: Properties, Synthesis, and Reactivity

This technical guide provides comprehensive information on **cis-2-Bromocyclohexanol**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physical properties, safety data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical pathways.

Compound Identification and Properties

cis-2-Bromocyclohexanol is a halogenated alcohol derivative of cyclohexane. Its stereochemistry, with the bromine and hydroxyl groups on the same side of the ring, dictates its unique reactivity compared to its trans-isomer.

IUPAC Name:rel-(1R,2S)-2-Bromocyclohexanol Synonyms: **cis-2-Bromocyclohexanol** CAS Number: 16536-57-5

Physicochemical Data

The following table summarizes the key physical and chemical properties of **cis-2-Bromocyclohexanol**.



Property	Value	Source
Molecular Formula	C ₆ H ₁₁ BrO	_
Molecular Weight	179.055 g/mol	
Melting Point	301.6 - 302 K (28.45 - 28.85 °C)	
Boiling Point	323 K (50 °C) at 0.001 bar	-
Appearance	Not specified (typically a liquid or low-melting solid)	
IUPAC Standard InChI	InChI=1S/C6H11BrO/c7-5-3-1- 2-4-6(5)8/h5-6,8H,1- 4H2/t5-,6+/m0/s1	_
IUPAC Standard InChlKey	AAMCLCZHZXKWRV- NTSWFWBYSA-N	-

Spectroscopic Data

While raw spectral data is instrument-dependent, the following table outlines the expected spectroscopic characteristics for **cis-2-Bromocyclohexanol** based on its structure.



Spectroscopy	Characteristic Features
¹³ C NMR	Expected chemical shifts (δ) in ppm (relative to TMS): C-OH: ~65-75 ppm; C-Br: ~55-65 ppm; Other ring carbons (CH ₂): ~20-40 ppm. The exact shifts are influenced by stereochemistry.
IR Spectroscopy	Key absorption bands (cm $^{-1}$): Strong, broad peak for O-H stretch (~3200-3600 cm $^{-1}$); C-H stretches (~2850-3000 cm $^{-1}$); C-Br stretch (~500-600 cm $^{-1}$); C-O stretch (~1050-1150 cm $^{-1}$).
Mass Spectrometry	Molecular ion (M+) peak expected at m/z 178 and 180 in an approximate 1:1 ratio, characteristic of a single bromine atom. Common fragments would include loss of H ₂ O (M-18), loss of Br (M-79/81), and cyclohexene fragments.

Safety and Handling

cis-2-Bromocyclohexanol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Class	GHS Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
STOT, Single Exposure	H335: May cause respiratory irritation

Experimental Protocols



The stereochemistry of 2-bromocyclohexanol is determined by the synthetic route chosen. The standard synthesis from cyclohexene using N-Bromosuccinimide in an aqueous solvent yields the trans-isomer due to the mechanism of anti-addition. The synthesis of the cis-isomer is less direct.

Synthesis Workflow: cis vs. trans Isomers

The diagram below illustrates the divergent synthetic pathways starting from cyclohexene to obtain the cis and trans isomers of 2-bromocyclohexanol.

Caption: Synthetic routes to cis- and trans-2-bromocyclohexanol.

Protocol 1: Synthesis of trans-2-Bromocyclohexanol (Reference Method)

This protocol is adapted from established procedures for halohydrin formation from alkenes.

- Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g
 (27.8 mmol) of N-bromosuccinimide (NBS) and 30 mL of distilled water.
- Addition of Alkene: Add 5.7 mL of cyclohexene to the stirring mixture at room temperature.
- Reaction: Continue stirring until the solid NBS, which is denser than water, has completely reacted and disappeared.
- Workup: Transfer the mixture to a separatory funnel and extract the organic portion with diethyl ether (2 x 20 mL).
- Drying and Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by distillation under reduced pressure (boiling point approx. 61–62 °C at 2 mmHg) to yield pure trans-2-bromocyclohexanol.

Protocol 2: Synthesis of cis-2-Bromocyclohexanol (Proposed Method)

Foundational & Exploratory





This synthesis proceeds via an epoxide intermediate, where the subsequent ring-opening controls the stereochemistry.

Step A: Epoxidation of Cyclohexene

- Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexene (1.0 eq) in dichloromethane (DCM).
- Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexene oxide.

Step B: Ring-Opening of Cyclohexene Oxide

- Reaction Setup: Dissolve the crude cyclohexene oxide (1.0 eq) in a suitable solvent such as diethyl ether or THF in a flask cooled in an ice bath.
- Reagent Addition: Slowly add an aqueous solution of hydrobromic acid (HBr, 48%, 1.2 eq) dropwise with vigorous stirring.
- Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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